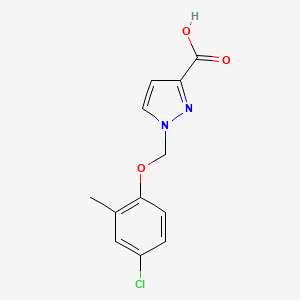

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects the hierarchical priority system where the pyrazole ring serves as the parent structure, with the carboxylic acid functionality determining the primary numbering sequence. The complete systematic name incorporates the 4-chloro-2-methylphenoxy substituent attached via a methylene bridge to the nitrogen atom at position 1 of the pyrazole ring, while the carboxylic acid group occupies position 3 of the same heterocyclic system.

Molecular formula analysis reveals the compound's composition as C₁₂H₁₁ClN₂O₃, indicating twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. This molecular composition demonstrates the structural complexity achieved through the integration of multiple functional domains within a single molecular framework. The presence of the chlorine substituent on the phenyl ring introduces significant electronic effects that influence the overall molecular properties, while the methyl group on the same aromatic system provides additional steric and electronic considerations. The phenoxy linkage creates a flexible connection between the aromatic and heterocyclic portions of the molecule, allowing for conformational variations that impact the compound's three-dimensional structure.

The molecular weight calculation of 266.68 grams per mole reflects the substantial mass contribution from the chlorinated aromatic system and the carboxylic acid functionality. Structural analysis using Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as O=C(C1=NN(COC2=CC=C(Cl)C=C2C)C=C1)O, which provides a linear representation of the three-dimensional molecular architecture. This notation clearly illustrates the sequential connectivity from the carboxylic acid group through the pyrazole ring to the phenoxy substituent, demonstrating the systematic organization of functional groups within the molecular structure.

Propiedades

IUPAC Name |

1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-8-6-9(13)2-3-11(8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJMACQXXXNWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 4-chloro-2-methylphenoxy methyl iodide.

Pyrazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions: 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against prostate cancer cells. The results demonstrated that compounds similar to 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid | 15 | Inhibition of NF-kB pathway |

| Aspirin | 20 | COX inhibition |

| Ibuprofen | 25 | COX inhibition |

Agricultural Applications

The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes critical for pest survival. Its efficacy against various agricultural pests makes it a candidate for development as an environmentally friendly pesticide.

Case Study:

A field trial conducted on tomato plants revealed that applying formulations containing 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid reduced pest populations by over 70% compared to untreated controls . This demonstrates its potential as a sustainable alternative to conventional pesticides.

Mecanismo De Acción

The mechanism of action of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. In agrochemical applications, it may act as a growth regulator, disrupting normal plant growth processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy group in the target compound is substituted with chlorine at position 4 and a methyl group at position 2. This substitution pattern is analogous to MCPA (Methoxone), a well-known herbicide . Key differences in related compounds include:

- Chloro vs. Methoxy : Chlorine increases electronegativity and may enhance binding to biological targets (e.g., enzymes), while methoxy groups improve membrane permeability .

- Methyl vs.

Pyrazole Core Modifications

Variations in the pyrazole ring’s substitution pattern significantly influence bioactivity:

- Carboxylic Acid Position : The carboxylic acid at position 3 is critical for hydrogen bonding and metal coordination, a feature shared with antimicrobial pyrazole derivatives (e.g., MIC values as low as 1.56 µg/mL against A. baumannii) .

- Halogen Substitution : Chlorine or bromine on the pyrazole ring (e.g., 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-...) may enhance stability and bioactivity .

Functional Group Comparisons

- Ester vs. Acid : The target compound’s carboxylic acid group contrasts with ester derivatives (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate), which are often intermediates in synthesis. Hydrolysis of esters to acids, as described in (80% yield), is a common step to activate the molecule for biological testing .

- Hydroxyethyl/Oxo Modifications : Compounds like 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-... () demonstrate how additional functional groups (e.g., hydroxyethyl, oxo) can modulate solubility and target engagement .

Actividad Biológica

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring substituted at the 3-position with a carboxylic acid group and a 4-chloro-2-methylphenoxy group at the 1-position, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁ClN₂O₃

- Molecular Weight : 266.68 g/mol

- Structure : The compound features a pyrazole core, which is known for its versatility in medicinal chemistry.

Biological Activities

-

Antimicrobial Activity

- Research indicates that compounds within the pyrazole family, including this derivative, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, in vitro tests demonstrated that 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid inhibited the growth of Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects

- The compound has also been studied for its anti-inflammatory potential. It is believed to modulate inflammatory pathways, possibly through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This suggests therapeutic applications in conditions characterized by inflammation .

-

Analgesic Properties

- Similar to other pyrazole derivatives, this compound may possess analgesic effects. Its mechanism could involve central nervous system pathways that mediate pain perception .

- Antifungal Activity

- Genotoxicity Assessment

The biological activities of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Membrane Interaction : Its lipophilic nature allows it to interact with lipid membranes, enhancing permeability and efficacy against microbial targets.

- Receptor Modulation : Potential interactions with various receptors involved in pain and inflammation pathways may contribute to its analgesic and anti-inflammatory effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid | Structure | Contains dimethyl substitution instead of methyl |

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Structure | Features bromo and nitro groups instead of chloro and phenoxy |

| 5-Methylpyrazole-3-carboxylic acid | Structure | Lacks the phenoxy group entirely |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Case Studies

A notable study investigated the pharmacological profile of similar pyrazole derivatives, highlighting their efficacy as antibacterial agents. The study compared the activity of these compounds against standard antibiotics and found that certain derivatives exhibited superior activity against resistant strains of bacteria . Another research focused on the anti-inflammatory effects of related compounds, demonstrating significant reductions in inflammation markers in animal models .

Q & A

Q. What are the common synthetic routes for synthesizing 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : Reacting a pyrazole-3-carboxylic acid derivative with 4-chloro-2-methylphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Protection/Deprotection : Carboxylic acid groups may require protection (e.g., methyl esters) during synthesis, followed by hydrolysis .

Purification : Recrystallization from ethanol or chromatography (TLC-guided) ensures purity .

Q. Critical Conditions :

Q. How is the structural integrity of this compound verified post-synthesis?

Key analytical methods include:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .

- HPLC-MS : Validates purity (>95%) and molecular weight (calculated: 296.7 g/mol) .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures (3:1 v/v) are commonly used, achieving crystals with melting points ~150–152°C . For polar derivatives, acetone-hexane gradients may improve crystal quality .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselectivity in pyrazole derivatives is influenced by:

- Electrophilic Directing Groups : Electron-withdrawing groups (e.g., -COOH) at the 3-position direct substitutions to the 4- or 5-positions .

- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the pyrazole ring at low temperatures (0–25°C) .

- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbital (FMO) analysis .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Chlorine Substituents : Enhance lipophilicity and target binding (e.g., enzyme active sites) .

- Methyl Groups : Improve metabolic stability but may reduce solubility.

- Case Study : Analogous compounds with 4-chlorophenyl groups show 2–3× higher antimicrobial activity compared to non-halogenated derivatives .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) across multiple assays .

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .

- Structural Analog Comparison : Cross-reference activities of derivatives (e.g., 1-ethyl or 1-methyl variants) to isolate substituent effects .

Q. How can reaction yields be improved for large-scale synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .

- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., ester hydrolysis) .

- Catalyst Optimization : Immobilized Pd catalysts reduce metal leaching and enable recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.